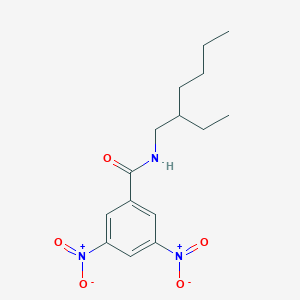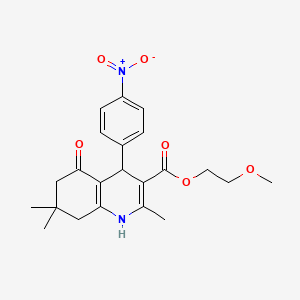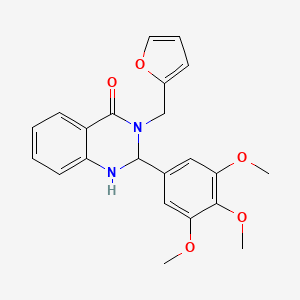
N-1,3-benzodioxol-5-yl-2-(2-naphthylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-(2-naphthylthio)acetamide, commonly known as BNTX, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology. BNTX is a selective antagonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction.
作用机制
BNTX works by selectively binding to the delta opioid receptor and blocking its activation. This receptor is involved in pain modulation, mood regulation, and addiction. By blocking this receptor, BNTX can reduce pain, reduce drug-seeking behavior, and potentially improve mood.
Biochemical and Physiological Effects:
BNTX has been shown to have a range of biochemical and physiological effects. In animal models, BNTX has been shown to reduce pain, reduce drug-seeking behavior, and improve mood. BNTX has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of chronic pain.
实验室实验的优点和局限性
One advantage of BNTX is its selectivity for the delta opioid receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other opioid receptors. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of pure BNTX.
未来方向
There are several potential future directions for research on BNTX. One area of interest is in the treatment of chronic pain. BNTX has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of chronic pain conditions such as arthritis.
Another area of interest is in the treatment of addiction. BNTX has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its potential as a treatment for addiction.
Finally, BNTX could also have potential applications in the treatment of mood disorders. The delta opioid receptor is involved in mood regulation, and BNTX has been shown to improve mood in animal models. Further research is needed to investigate the potential of BNTX as a treatment for mood disorders such as depression.
Conclusion:
In conclusion, BNTX is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology. BNTX is a selective antagonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction. BNTX has been shown to have a range of biochemical and physiological effects, including reducing pain, reducing drug-seeking behavior, and improving mood. Further research is needed to investigate the potential of BNTX as a treatment for chronic pain, addiction, and mood disorders.
合成方法
The synthesis of BNTX involves a multi-step process that begins with the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl thionyl chloride. This intermediate is then reacted with 1,3-benzodioxole-5-amine to form the desired product, BNTX. The yield of this reaction is typically around 30%, and the purity can be increased through recrystallization.
科学研究应用
BNTX has been extensively studied for its potential applications in pharmacology. One of the main areas of research has been in the treatment of pain. The delta opioid receptor, which BNTX selectively targets, is involved in pain modulation. BNTX has been shown to be effective in reducing pain in animal models, and clinical trials are currently underway to investigate its potential as a pain medication.
Another area of research has been in the treatment of addiction. The delta opioid receptor is also involved in the reward pathway of the brain, which is implicated in addiction. BNTX has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials are underway to investigate its potential as a treatment for addiction.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(20-15-6-8-17-18(10-15)23-12-22-17)11-24-16-7-5-13-3-1-2-4-14(13)9-16/h1-10H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRKAKUILJOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5235557.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)

![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)



![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B5235637.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)
